molecular formula C16H15IN2 B1671811 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide CAS No. 36098-33-6

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide

Cat. No. B1671811
CAS RN: 36098-33-6
M. Wt: 362.21 g/mol
InChI Key: UURAKYSOOXPORG-UHFFFAOYSA-N
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Description

F16 is a small, cationic, lipophilic molecule which binds preferentially to mitochondrial membranes and disrupts their function. F16 was discovered in high throughput screens for tumor inhibitors, where it was found to induce apoptosis in HER-1/EGFR-expressing breast carcinoma cell lines. In addition to being a potential antitumor agent, F16 is an easily visualized fluorescent molecule which can also be used to visualize mitochondria under confocal microscopy. The mechanism of apoptosis induction by F16 is believed to be through disruption of the mitochondrial transmembrane potential.
IN1341 is a fluorescent and selective inhibitor of proliferation of mammary epithelial and neu-overexpressing cells. IN1341 also acts on a variety of mouse mammary tumor and human breast cancer cell lines.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide. Here is a comprehensive analysis focusing on six unique applications:

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that our compound may also have potential applications in the treatment or study of tuberculosis.

Anticancer Properties

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention . This indicates that our compound could be researched for its efficacy against various types of cancer.

Antimicrobial Effects

Indole derivatives show promise in combating microbial infections . The compound may be useful in studying new antimicrobial agents or treatments.

Antiviral and Anti-HIV Activities

These derivatives possess antiviral and anti-HIV properties , suggesting possible research applications of our compound in these areas.

Antioxidant Activity

The antioxidant properties of indole derivatives make them candidates for studying oxidative stress-related disorders .

Antidiabetic and Antimalarial Applications

Their use in treating diabetes and malaria is also an area of interest due to their antidiabetic and antimalarial activities .

A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in … A brief review of the biological potential of indole derivatives …

properties

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAKYSOOXPORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide

CAS RN

26608-75-3, 36098-33-6
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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